Diethyl 4-methylbenzylphosphonate

Overview

Description

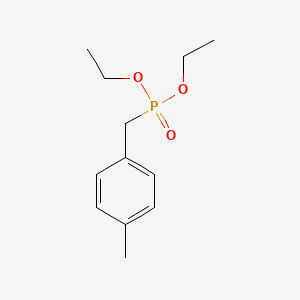

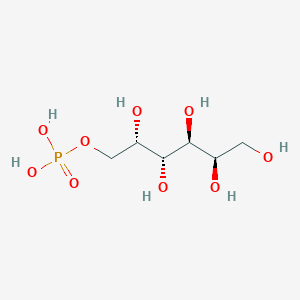

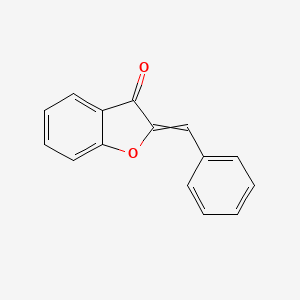

Diethyl 4-Methylbenzylphosphonate is an organic compound belonging to the class of toluenes, which are compounds containing a benzene ring with a methane group. Its molecular formula is C₁₂H₁₉O₃P, and it has a molecular weight of 242.25 g/mol . This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

Diethyl 4-Methylbenzylphosphonate primarily targets Parathion hydrolase , an enzyme found in organisms such as Brevundimonas diminuta and Flavobacterium sp. (strain ATCC 27551) . This enzyme plays a crucial role in the metabolism of organophosphorus compounds.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . .

Biochemical Analysis

Biochemical Properties

Diethyl 4-methylbenzylphosphonate plays a significant role in biochemical reactions, particularly in the hydrolysis of synthetic organophosphate triesters. It interacts with enzymes such as parathion hydrolase, which is found in organisms like Brevundimonas diminuta and Flavobacterium species . The interaction between this compound and parathion hydrolase involves the hydrolysis of the compound, which is a crucial step in the degradation of organophosphate insecticides. This interaction highlights the compound’s potential use in bioremediation and detoxification processes.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with parathion hydrolase leads to the hydrolysis of organophosphate compounds, which can impact cellular function by reducing the toxicity of these compounds. Additionally, this compound may influence the expression of genes involved in detoxification pathways, further enhancing its role in cellular metabolism and protection against toxic substances .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with enzymes such as parathion hydrolase. This enzyme catalyzes the hydrolysis of the compound, leading to the breakdown of organophosphate triesters. The binding of this compound to parathion hydrolase is highly specific, and the enzyme exhibits optimal activity with this synthetic substrate . This specificity suggests that the compound has evolved to interact efficiently with parathion hydrolase, making it a valuable tool for studying enzyme-substrate interactions and enzyme kinetics.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its degradation products may also play a role in its overall biochemical activity. Long-term studies have shown that the compound can maintain its activity over extended periods, making it suitable for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by enhancing detoxification pathways and reducing the toxicity of organophosphate compounds. At high doses, this compound may exhibit toxic or adverse effects, including potential disruption of cellular function and metabolic processes . It is crucial to determine the optimal dosage range to maximize the compound’s beneficial effects while minimizing any potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to the hydrolysis of organophosphate compounds. The enzyme parathion hydrolase plays a central role in this process by catalyzing the breakdown of this compound into less toxic metabolites. This enzymatic reaction is essential for the detoxification of organophosphate insecticides and highlights the compound’s role in metabolic flux and the regulation of metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects. The transport and distribution of this compound are crucial for its overall activity and effectiveness in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 4-Methylbenzylphosphonate can be synthesized through the reaction of 4-methylbenzyl chloride with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding phosphonic acids.

Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Olefination: The compound is used in Horner-Emmons reactions to form alkenes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as sodium hydride and alkyl halides are used.

Olefination: Reagents like aldehydes and bases such as sodium hydride are employed.

Major Products:

Oxidation: Formation of phosphonic acids.

Substitution: Formation of substituted benzylphosphonates.

Olefination: Formation of alkenes.

Scientific Research Applications

Diethyl 4-Methylbenzylphosphonate has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of stilbenes and other organic compounds via oxidation and Horner-Emmons reactions.

Biology: Investigated for its potential as a reactant in the preparation of biologically active molecules.

Medicine: Explored for its role in the synthesis of antimalarial agents.

Industry: Utilized in the production of blue organic LEDs and other electronic materials.

Comparison with Similar Compounds

- Diethyl benzylphosphonate

- Diethyl 4-fluorobenzylphosphonate

- Diethyl 4-(trifluoromethyl)benzylphosphonate

Comparison: Diethyl 4-Methylbenzylphosphonate is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to Diethyl benzylphosphonate, the methyl group provides additional steric and electronic effects, making it more suitable for specific applications such as the synthesis of stilbenes and antimalarial agents .

Properties

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGBKPZAXXBLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191056 | |

| Record name | Diethyl (4-methylbenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3762-25-2 | |

| Record name | Diethyl P-[(4-methylphenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3762-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 4-methylbenzylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003762252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 4-Methylbenzylphosphonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02138 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diethyl (4-methylbenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (4-methylbenzyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 4-METHYLBENZYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR7824QXJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

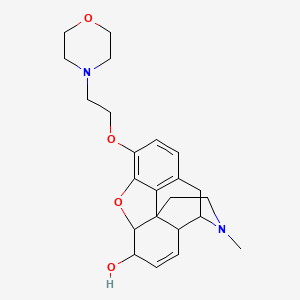

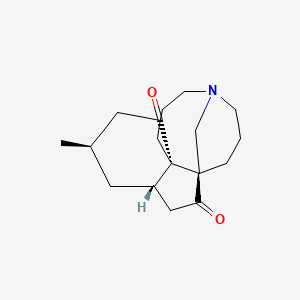

Q1: The crystal structure shows a distance of 3.4 Å between the phosphoryl oxygen of diethyl 4-methylbenzylphosphonate and the nearest zinc ion. Does this accurately reflect the binding dynamics in solution?

A2: Molecular dynamics (MD) simulations suggest a more dynamic interaction in solution [, ]. When PTE interacts with this compound or substrates like paraoxon and sarin, the phosphoryl oxygen forms a strong coordination with the less buried zinc ion [, ]. These studies highlight how the enzyme's conformation, influenced by the solvent, plays a role in substrate binding.

Q2: The active site of PTE doesn't seem to have strong electrostatic interactions with this compound. What is the implication of this observation?

A3: The lack of strong electrostatic interactions within the active site likely contributes to the broad substrate specificity of PTE []. This suggests that the enzyme can accommodate a range of substrates with varying chemical structures, making it a versatile catalyst for the hydrolysis of organophosphates.

Q3: Beyond structural studies, how else is this compound used in PTE research?

A4: this compound has been instrumental in computational studies aimed at understanding the coordination number of zinc ions within the PTE active site []. By employing molecular dynamics simulations and quantum mechanical calculations, researchers have been able to refine the understanding of the active site’s structure and dynamics, even in the absence of a crystal structure.

- Benning, M. M., et al. (1995). Three-dimensional structure of the zinc-containing phosphotriesterase with the bound substrate analog this compound. Biochemistry, 34(4), 13554–13569.

- Wong, K. Y., & Gao, J. (2000). Mobility of the active site bound paraoxon and sarin in zinc-phosphotriesterase by molecular dynamics simulation and quantum chemical calculation. Journal of Molecular Structure: THEOCHEM, 528(1-3), 177–187.

- Wong, K. Y., & Gao, J. (2000). Mobility of the Active Site bound Paraoxon and Sarin inZinc-Phosphotriesterase by Molecular Dynamics Simulation andQuantum.

- Yang, G., et al. (2003). Coordination number of zinc ions in the phosphotriesterase active site by molecular dynamics and quantum mechanics. Journal of Computational Chemistry, 24(3), 368–378.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[S-(R*,R*)]-1-(Aminoiminomethyl)-N-[[1-[N-[(2-naphthalenylsulfonyl)-L-seryl]-3-pyrrolidinyl]methyl]-3-piperidenecarboxamide](/img/structure/B1213599.png)

![5',7'-Dimethylspiro[cyclohexane-1,3'-pyrimido[5,4-c][1,2,5]oxadiazine]-6',8'-dione](/img/structure/B1213605.png)